molecular formula C23H18N2O2S B12154064 N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide

N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide

Cat. No.: B12154064
M. Wt: 386.5 g/mol
InChI Key: QJDLJIKAGUWYRA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide: is a heterocyclic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a carboxamide group and methoxyphenyl and diphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyaniline with 2,4-diphenylthiazole-5-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide exhibits promising anticancer properties. Studies have shown that derivatives of thiazole compounds can inhibit the growth of various cancer cell lines. For instance, thiazole derivatives have been evaluated for their cytotoxicity against human breast adenocarcinoma (MCF7) cells, demonstrating significant growth inhibition rates in vitro .

Case Study: Anticancer Screening

  • Cell Line : MCF7 (human breast adenocarcinoma)
  • Method : Sulforhodamine B assay
  • Results : Compounds derived from thiazole structures showed varying degrees of cytotoxicity, with some achieving over 70% inhibition in cell proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membrane integrity or interference with metabolic pathways.

Case Study: Antimicrobial Activity

  • Pathogens Tested : Gram-positive and Gram-negative bacteria, fungi
  • Method : Turbidimetric method
  • Results : Certain derivatives exhibited strong antimicrobial activity, highlighting the potential for developing new antimicrobial agents based on this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications at various positions on the thiazole ring or the phenyl groups can significantly influence the compound's potency and selectivity against different targets.

ModificationEffect on Activity
Substitution on phenyl ringIncreased anticancer activity
Variations in alkyl groupsEnhanced antimicrobial properties

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of thiazole rings followed by amide bond formation with appropriate phenolic compounds.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it interferes with cellular signaling pathways, inducing apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and π-π interactions with target proteins is crucial for its biological activity .

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-amine
  • N-(4-hydroxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide
  • N-(4-methoxyphenyl)-2,4-diphenyl-1,3-imidazole-5-carboxamide

Uniqueness: N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both methoxy and carboxamide groups. These functional groups contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader spectrum of biological activities .

Biological Activity

N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide is a synthetic organic compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H18N2O2SC_{23}H_{18}N_{2}O_{2}S with a molar mass of 386.47 g/mol. Its unique thiazole structure incorporates methoxy and carboxamide functional groups, which are crucial for its biological interactions. The thiazole ring contributes to the compound's ability to engage in hydrogen bonding and π-π stacking with biological targets .

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Antimicrobial Activity : The compound inhibits the biosynthesis of essential cellular components in bacteria, leading to cell death. Its efficacy against various bacterial strains has been documented, demonstrating its potential as an antimicrobial agent.
  • Anticancer Activity : In cancer studies, the compound interferes with critical cellular signaling pathways that promote apoptosis in cancer cells. It has shown selective inhibitory effects on Bcl-2-expressing human cancer cell lines (e.g., MDA-MB-231 and HeLa), indicating its potential as a therapeutic agent against specific types of cancer .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight that the presence of specific functional groups significantly influences the biological activity of thiazole derivatives. For instance:

Compound NameStructureUnique Features
N-(4-hydroxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamideStructureHydroxyl group substitution may alter biological activity
N-(4-methoxyphenyl)-2,4-diphenyl-1,3-imidazole-5-carboxamideStructureImidazole ring introduces different electronic properties
N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiadiazole-5-carboxamideStructureSimilar thiazole structure but with altered reactivity patterns

The presence of hydrogen bond donors and acceptors enhances the interaction with biological targets, which is critical for its antimicrobial and anticancer effects .

Case Studies

Recent studies have provided insights into the efficacy of this compound:

  • Antimicrobial Efficacy : A comparative study showed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Its performance was benchmarked against standard antibiotics like ciprofloxacin .
  • Anticancer Potential : In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines through modulation of Bcl-2 pathways. The IC50 values for various cancer cell lines were recorded in low micromolar ranges, indicating potent anticancer activity .

Properties

Molecular Formula

C23H18N2O2S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H18N2O2S/c1-27-19-14-12-18(13-15-19)24-22(26)21-20(16-8-4-2-5-9-16)25-23(28-21)17-10-6-3-7-11-17/h2-15H,1H3,(H,24,26)

InChI Key

QJDLJIKAGUWYRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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